molecular formula C22H27ClO6 B13408282 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin

4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin

Cat. No.: B13408282
M. Wt: 422.9 g/mol
InChI Key: CFQWCJRACYFFJS-BDHVOXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is a derivative of Empagliflozin, a medication primarily used to manage type 2 diabetes mellitus. Empagliflozin belongs to the class of sodium-glucose co-transporter-2 (SGLT-2) inhibitors, which work by preventing glucose reabsorption in the kidneys, thereby increasing glucose excretion through urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves several key stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves inhibiting the sodium-glucose co-transporter-2 (SGLT-2) in the kidneys. This inhibition prevents glucose reabsorption, leading to increased glucose excretion through urine. The compound has a high selectivity for SGLT-2 over other glucose transporters, which enhances its efficacy and reduces potential side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and selectivity for SGLT-2. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other SGLT-2 inhibitors .

Properties

Molecular Formula

C22H27ClO6

Molecular Weight

422.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-propan-2-yloxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H27ClO6/c1-12(2)28-16-6-3-13(4-7-16)9-15-10-14(5-8-17(15)23)22-21(27)20(26)19(25)18(11-24)29-22/h3-8,10,12,18-22,24-27H,9,11H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

CFQWCJRACYFFJS-BDHVOXNPSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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